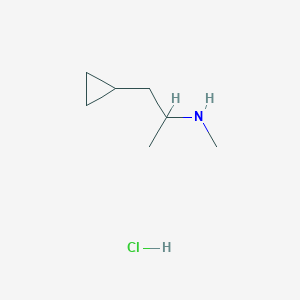
1-Cyclopropyl-N-methylpropan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-N-methylpropan-2-amine;hydrochloride is a synthetic compound that belongs to the family of psychoactive substances. It is characterized by its molecular formula C7H16ClN and a molecular weight of 149.66 g/mol
Preparation Methods
The synthesis of 1-Cyclopropyl-N-methylpropan-2-amine;hydrochloride involves several steps. One common method includes the reaction of cyclopropylamine with N-methylpropan-2-amine under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
1-Cyclopropyl-N-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted amine products.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-N-methylpropan-2-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-N-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors in the brain, leading to changes in neurotransmitter levels and signaling pathways. This interaction can result in various physiological and psychological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
1-Cyclopropyl-N-methylpropan-2-amine;hydrochloride can be compared with other similar compounds, such as:
Cyclopropylamine: A simpler amine with a cyclopropyl group, used in various chemical syntheses.
N-methylpropan-2-amine: Another related compound with a similar structure but different functional groups.
Other psychoactive amines: Compounds with similar psychoactive properties but different chemical structures.
Properties
IUPAC Name |
1-cyclopropyl-N-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(8-2)5-7-3-4-7;/h6-8H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHGDGGMKPETAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Chlorophenyl)ethyl]-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2468170.png)
![1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2468172.png)
![N-[4-(difluoromethoxy)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2468173.png)



![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2468182.png)
![1-(3,6-dichloropyridine-2-carbonyl)-4-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2468184.png)



![N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide](/img/structure/B2468190.png)
![N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2468192.png)

